molecular formula C16H20BNO2 B596299 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine CAS No. 1218790-22-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine

Cat. No. B596299
M. Wt: 269.151
InChI Key: YAQGFMZVTUQUSY-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine” is a chemical compound with the molecular formula C12H18BNO2 . It is also known as 2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 4-Aminophenylboronic Acid Pinacol Ester . It appears as a white to yellow to orange powder or crystal .


Physical And Chemical Properties Analysis

This compound has a melting point range of 166.0 to 170.0 °C . It is insoluble in water but shows almost transparency when dissolved in hot methanol . It should be stored under inert gas and is air sensitive .

Scientific Research Applications

  • Detection of Hydrogen Peroxide : A study by Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including N,N-dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)naphthalen-1-amine, for detecting hydrogen peroxide. These probes displayed varying fluorescence responses to H2O2, demonstrating the potential of such compounds in sensing applications (Lampard et al., 2018).

  • Synthesis of Silicon-Based Drugs : Büttner et al. (2007) developed a building block for the synthesis of biologically active silicon-based compounds, including the synthesis of the retinoid agonist disila-bexarotene, demonstrating the compound's utility in drug development (Büttner et al., 2007).

  • Semiconducting Polymers : Kawashima et al. (2013) utilized a derivative of the compound for synthesizing high-performance semiconducting polymers, highlighting its application in materials science (Kawashima et al., 2013).

  • Structural and Theoretical Studies : Liao et al. (2022) conducted a study focusing on the synthesis, characterization, and crystal structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This research adds to the understanding of the compound's molecular structure and properties (Liao et al., 2022).

  • Boric Acid Ester Intermediates : Huang et al. (2021) explored the synthesis and characterization of boric acid ester intermediates, including variants of the compound, which are important in the development of pharmaceuticals and other chemicals (Huang et al., 2021).

  • Flame-Retardant Epoxy Resins : Agrawal and Narula (2014) synthesized amines derived from the compound and investigated their use as flame retardants in epoxy resins, showing the compound's relevance in enhancing material properties (Agrawal & Narula, 2014).

  • Probes for Hydrogen Peroxide Detection : Fu et al. (2016) developed a fluorescence probe based on the compound for detecting hydrogen peroxide vapor, demonstrating its potential in explosive detection and environmental monitoring (Fu et al., 2016).

Safety And Hazards

This compound can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-10-14(18)12-8-6-5-7-11(12)13/h5-10H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQGFMZVTUQUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682296
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine

CAS RN

1218790-22-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
D Qiu, S Wang, S Tang, H Meng, L Jin… - The Journal of …, 2014 - ACS Publications
A synthetic method based on Sandmeyer-type reactions to access both tin- and boron-substituted arenes from nitroaniline derivatives is described. This transformation can be applied to …
Number of citations: 43 pubs.acs.org
J Engel, S Smith, J Lategahn… - Journal of medicinal …, 2017 - ACS Publications
Reversible epidermal growth factor receptor (EGFR) inhibitors prompt a beneficial clinical response in non-small cell lung cancer patients who harbor activating mutations in EGFR. …
Number of citations: 27 pubs.acs.org

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